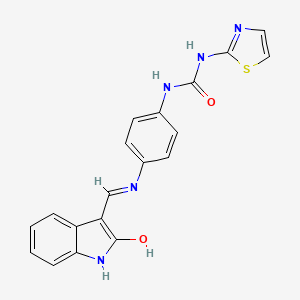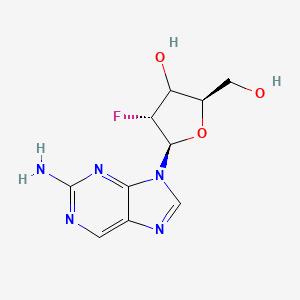![molecular formula C60H75Cl2IN12O3S B12397398 2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amines, piperazines, quinazolines, and thiazoles, which contribute to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine and cyclohexyl groups: These groups can be introduced through nucleophilic substitution reactions.
Attachment of the thiazole and pyrimidine moieties: These can be synthesized separately and then coupled to the main structure through condensation reactions.
Final assembly and functionalization: The final steps involve coupling all the fragments together and introducing any remaining functional groups.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, pressure, solvents, and catalysts must be carefully controlled.
Purification techniques: Methods such as crystallization, chromatography, and distillation may be employed to purify the final product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: The presence of multiple functional groups allows for selective oxidation or reduction.
Substitution reactions: The amine and piperazine groups can participate in nucleophilic substitution reactions.
Condensation reactions: The thiazole and pyrimidine moieties can undergo condensation reactions to form new bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alkoxides.
Condensation reagents: Such as carbodiimides or acid chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while nucleophilic substitution may introduce new functional groups onto the piperazine ring.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Due to its structural complexity, the compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound could be investigated for potential therapeutic applications, such as anticancer or antimicrobial activity.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of the compound would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound acts as a receptor agonist or antagonist, it may interact with the receptor to modulate its activity.
相似化合物的比较
Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core and may exhibit similar biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and may have similar chemical reactivity.
Thiazole derivatives: These compounds feature the thiazole ring and may have similar applications in medicine and industry.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C60H75Cl2IN12O3S |
|---|---|
分子量 |
1242.2 g/mol |
IUPAC 名称 |
2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C60H75Cl2IN12O3S/c1-40-67-52(70-59-66-39-51(79-59)57(77)71-55-48(62)12-10-13-49(55)63)38-53(68-40)74-31-25-46(26-32-74)78-45-22-15-41(16-23-45)11-6-3-2-4-7-14-54(76)75-35-33-73(34-36-75)44-21-24-47-50(37-44)69-58(72-56(47)65-30-29-64)60(27-8-5-9-28-60)42-17-19-43(61)20-18-42/h10,12-13,17-21,24,37-39,41,45-46H,2-9,11,14-16,22-23,25-36,64H2,1H3,(H,71,77)(H,65,69,72)(H,66,67,68,70) |
InChI 键 |
RVKOUOXJFGFSFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)OC3CCC(CC3)CCCCCCCC(=O)N4CCN(CC4)C5=CC6=C(C=C5)C(=NC(=N6)C7(CCCCC7)C8=CC=C(C=C8)Cl)NCCN)NC9=NC=C(S9)C(=O)NC1=C(C=CC=C1I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)






![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)

![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)



